molecular formula C7H7F3N2O2 B2951482 [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid CAS No. 1154762-97-6

[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B2951482
CAS No.: 1154762-97-6
M. Wt: 208.14
InChI Key: BGGSLYWGXKBFSE-UHFFFAOYSA-N
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Description

[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an acetic acid moiety at the 5-position. This compound is widely utilized in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-4(3-6(13)14)2-5(11-12)7(8,9)10/h2H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSLYWGXKBFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of an acid catalyst such as sulfuric acid, acetic acid, or trifluoroacetic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring. The final product is obtained after hydrolysis and purification steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions .

Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties such as increased stability, solubility, and bioavailability. It is also used in the formulation of specialty chemicals and coatings .

Mechanism of Action

The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, including anti-inflammatory, antiviral, or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid C₇H₇F₃N₂O₂ 222.14 -CH₃ (1-position), -CF₃ (3-position), -CH₂COOH (5-position) High solubility, used in drug intermediates
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.20 Benzoic acid substituent at 5-position mp 195–198°C; enhanced crystallinity
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid C₇H₇F₃N₂O₂ 222.14 Methyl at pyrazole 5-position (isomer) Similar MW but altered pharmacokinetics
Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate C₇H₇F₃N₂O₂ 222.14 Ethyl ester instead of acetic acid Lower polarity, improved membrane permeability
[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₅F₄N₂O₂ 220.12 -CF₂H groups at 3,5-positions Increased lipophilicity, agrochemical uses
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.23 Thiophene-carboxylic acid substituent Sulfur inclusion alters electronic properties

Key Comparative Insights

Electronic Effects and Reactivity
  • The trifluoromethyl group in the parent compound enhances electrophilicity, making it reactive in nucleophilic substitutions. Analogs with -CF₂H (e.g., [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid) exhibit reduced electron-withdrawing effects, impacting reactivity in coupling reactions .
  • Replacement of acetic acid with an ethyl ester (e.g., Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate) decreases acidity (pKa ~4.5 vs. ~2.8 for the parent), favoring passive cellular uptake .
Physical Properties
  • Melting points vary significantly: the parent compound’s benzoic acid derivative (mp 195–198°C) has higher thermal stability than the thiophene analog (mp ~212°C), attributed to stronger π-π stacking in aromatic systems .

Biological Activity

Chemical Identity

  • IUPAC Name: 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid
  • CAS Number: 1154762-97-6
  • Molecular Formula: C7H7F3N2O2
  • Molecular Weight: 208.14 g/mol

This compound belongs to the class of pyrazole derivatives and is characterized by a trifluoromethyl group, which significantly influences its biological activity and chemical properties.

The biological activity of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards various enzymes and receptors, potentially inhibiting their activity or modulating their function .

Antitumor Activity

Recent studies have highlighted its potential as an anticancer agent. For example, research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The apoptosis-inducing capability of these compounds was demonstrated through morphological changes and enhanced caspase-3 activity in treated cells.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds, such as:

Compound NameBiological Activity
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acidModerate anticancer properties
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propionic acidLower selectivity in enzyme inhibition
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butyric acidReduced lipophilicity and stability

In Vivo Studies

In vivo studies have shown that this compound exhibits significant antitumor activity, supporting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that specific derivatives led to a notable increase in apoptosis markers at concentrations as low as 1.0 μM .
  • Microtubule Destabilization : Another study reported that certain pyrazole-based compounds inhibited microtubule assembly, suggesting a mechanism for their antitumor effects through disruption of cellular structure .

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine under acidic conditions. This method has been optimized for yield and purity, contributing to its availability for research purposes .

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